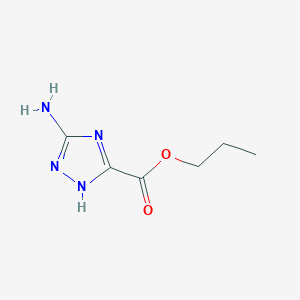![molecular formula C13H12N4 B13109749 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole](/img/structure/B13109749.png)
5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole: is a heterocyclic compound that features a fused imidazole and pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-aminopyrazine with 4,5-dimethyl-1,2-phenylenediamine under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride, which facilitates the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology: In biological research, 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole is studied for its potential antimicrobial properties. It has shown activity against a range of bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents.
Medicine: The compound is being investigated for its anticancer properties. Studies have shown that it can inhibit the growth of certain cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic or photophysical properties. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mecanismo De Acción
The exact mechanism of action of 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole varies depending on its application. In antimicrobial research, it is believed to interfere with the synthesis of essential biomolecules in microorganisms, leading to cell death. In anticancer research, the compound may induce apoptosis by activating specific signaling pathways or inhibiting key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrazine: Another fused heterocyclic compound with similar biological activities.
Imidazo[1,2-a]pyridine: Known for its wide range of medicinal applications, including as anti-inflammatory and anticancer agents.
Imidazo[1,5-a]pyrimidine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: 5,6-Dimethyl-1-(pyrazin-2-yl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of both imidazole and pyrazine rings. This combination imparts distinct electronic and steric properties, making it a valuable scaffold for drug development and material science.
Propiedades
Fórmula molecular |
C13H12N4 |
|---|---|
Peso molecular |
224.26 g/mol |
Nombre IUPAC |
5,6-dimethyl-1-pyrazin-2-ylbenzimidazole |
InChI |
InChI=1S/C13H12N4/c1-9-5-11-12(6-10(9)2)17(8-16-11)13-7-14-3-4-15-13/h3-8H,1-2H3 |
Clave InChI |
IMJQBABSRKTQDV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1C)N(C=N2)C3=NC=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylicacid](/img/structure/B13109711.png)





![6,7-Dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidin-5(4H)-one](/img/structure/B13109754.png)



